5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
Overview
Description
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
It is known that triazole compounds show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of triazole compounds can be studied using in silico methods .
Result of Action
It is known that triazole compounds have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the action of triazole compounds can be influenced by various factors, including the properties of the target enzymes or receptors, the presence of other compounds, and the physiological conditions of the biological system .
Biochemical Analysis
Biochemical Properties
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial for maintaining cellular homeostasis . Additionally, it binds to proteins involved in signal transduction, thereby modulating their activity and influencing downstream cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular pathways and its potential to generate reactive oxygen species.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. These interactions highlight the compound’s potential to modulate metabolic processes and influence overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of the compound can affect its bioavailability and efficacy, as well as its potential to induce side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction is usually carried out in the presence of a catalytic amount of acid, such as hydrochloric acid, and requires refluxing in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole scaffold and exhibit comparable biological activities.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and are known for their antimicrobial and antiviral properties.
Uniqueness
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is unique due to the presence of both sulfanyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S2/c1-2-3(4(10)11)13-6-8-7-5(12)9(2)6/h1H3,(H,7,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHKKUGGPFYLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NNC(=S)N12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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